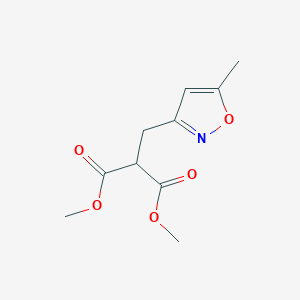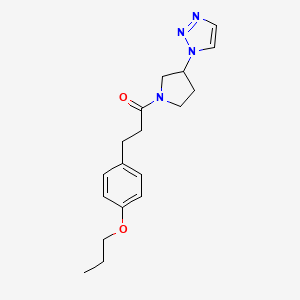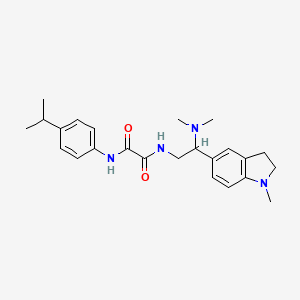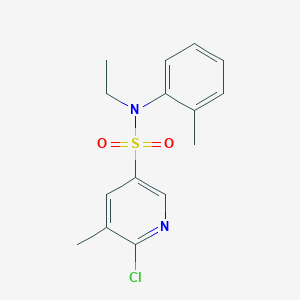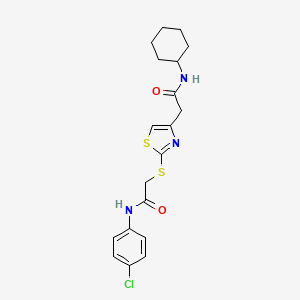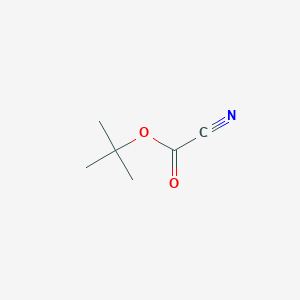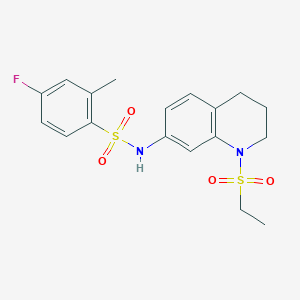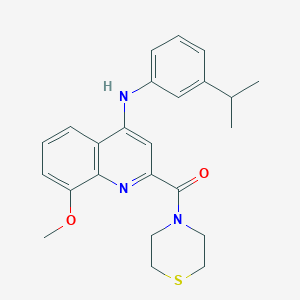![molecular formula C13H10ClN3O2S B2729874 N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-32-6](/img/structure/B2729874.png)
N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a synthetic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves a reaction between easily available chalcones and benzamidine hydrochloride . This process is cost-effective and eco-friendly . The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
Pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The molecular structure of pyrimidines allows for a wide range of substitutions and derivatizations, leading to a diverse array of compounds with varying biological activities .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific substitutions and derivatizations. For example, the melting point of a related compound was reported to be between 234-236°C .Applications De Recherche Scientifique
Anticancer Activity
The thiazolo[3,2-a]pyrimidine scaffold has gained attention due to its potential as an anticancer agent. Researchers have explored derivatives of this compound for their ability to inhibit tumor growth. These derivatives often possess an active methylene group (C₂H₂), which enhances their reactivity toward electrophilic reagents . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine allows for the design of structures that effectively bind to biological targets. Specifically, 2-substituted thiazolo[3,2-a]pyrimidin-3-one derivatives have demonstrated high antitumor activity .
Antibacterial Properties
Thiazolo[3,2-a]pyrimidine derivatives have also shown promise as antibacterial agents. Novel 1,3-thiazolidine pyrimidine derivatives were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Salmonella typhi. These compounds exhibited antibacterial activity, making them potential candidates for drug development .
Anti-Inflammatory Effects
Some thiazolo[3,2-a]pyrimidine derivatives display anti-inflammatory properties. Their ability to modulate inflammatory pathways could be valuable in treating inflammatory diseases .
Design of New Medicines
Apart from their direct biological activities, thiazolo[3,2-a]pyrimidine derivatives serve as promising scaffolds for designing new medicines. Researchers can modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites, optimizing interactions with biological targets. This versatility makes them attractive for drug discovery .
Other Applications
While the above fields represent key areas of interest, researchers continue to explore additional applications. For instance, thiazolo[3,2-a]pyrimidine derivatives have been studied for their effects on human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells . Additionally, microwave-assisted synthesis methods have been developed for polyfused pyrimidines, including thiazolo[3,2-a]pyrimidines .
Mécanisme D'action
The key mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .
Orientations Futures
Given the wide range of biological activities exhibited by pyrimidine derivatives, there is significant potential for the development of new drugs based on this scaffold . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNFHMOHTNGJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

